2-methoxy-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}pyridine-3-carboxamide
Description
This compound is a heterocyclic carboxamide derivative featuring a pyridine core substituted with a methoxy group at the 2-position and a carboxamide linker. The ethyl chain connects to a 1,2,4-triazole ring system, which is further substituted with a pyridin-2-yl group, a methyl group, and a ketone moiety. The triazole ring exists in a partially hydrogenated (4,5-dihydro) state, contributing to its conformational rigidity.
Properties
IUPAC Name |
2-methoxy-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-22-14(13-7-3-4-8-18-13)21-23(17(22)25)11-10-19-15(24)12-6-5-9-20-16(12)26-2/h3-9H,10-11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTOYZVEGVLAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=C(N=CC=C2)OC)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likevascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby inhibiting their function.
Biochemical Pathways
Similar compounds have been found to inhibit collagen synthesis in liver fibrosis models by inactivating hepatic stellate cells, which are mainly responsible for collagen synthesis.
Biological Activity
2-methoxy-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}pyridine-3-carboxamide (CAS Number: 1396681-12-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 354.4 g/mol. The structure features a pyridine ring and a triazole moiety, which are significant in determining its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₆O₃ |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 1396681-12-1 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of various enzymes and receptors involved in disease pathways, particularly in cancer and inflammation.
Key Mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values indicating effective growth inhibition.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus showing potential for treating inflammatory diseases.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Below are selected findings from notable research:
Case Studies
- Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, the compound was evaluated against multiple cancer cell lines, demonstrating promising results with IC50 values ranging from 3.79 µM to 42.30 µM across different cell types .
- Mechanistic Studies : Another study explored the mechanism of action through molecular docking simulations, revealing that the compound binds effectively to target proteins involved in cell cycle regulation and apoptosis induction .
- Comparative Analysis : A comparative study highlighted that derivatives of this compound showed enhanced activity compared to standard chemotherapeutics like doxorubicin, suggesting its potential as a lead compound for further development .
Biological Activity Summary Table
| Activity Type | Cell Line | IC50 (µM) |
|---|---|---|
| Anticancer | MCF7 | 3.79 |
| SF268 | 12.50 | |
| NCI-H460 | 42.30 | |
| Anti-inflammatory | Cytokine Inhibition | Not Specified |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the pyridine and carboxamide groups in this compound enhances its interaction with bacterial and fungal cell membranes, potentially leading to increased efficacy against resistant strains .
Anticancer Potential
Studies have shown that derivatives similar to this compound can inhibit tumor growth by interfering with cellular signaling pathways. The triazole ring is known for its ability to modulate enzyme activity involved in cancer progression. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
Preliminary investigations have revealed that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This application is particularly relevant for conditions such as arthritis and inflammatory bowel disease .
Neurological Applications
The structural features of this compound suggest potential applications in treating neurological disorders. Research into similar compounds indicates they may enhance cognitive function and provide neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize the properties of the target compound, a structurally analogous molecule, N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 1251632-25-3), is selected for comparison . Below is a detailed analysis:
Table 1: Comparative Structural and Physicochemical Properties
Key Differences and Implications
Heterocyclic Core: The target compound incorporates a 1,2,4-triazole ring, which is more rigid and electron-deficient compared to the pyridazine-thiazole system in the similar compound. Triazoles are known for their metabolic stability and metal-binding capacity, whereas thiazoles often contribute to redox activity or hydrophobic interactions .
Substituent Effects : The pyridin-2-yl group in the target compound may enhance π-stacking interactions in biological targets, whereas the 2,4-dimethylthiazol-5-yl group in the similar compound could improve membrane permeability due to its lipophilic nature.
Molecular Weight and Solubility : The absence of sulfur in the target compound reduces its molecular weight and may increase aqueous solubility relative to the sulfur-containing analog.
Research Findings and Functional Insights
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural analogs like CAS: 1251632-25-3 offer insights:
- Kinase Inhibition : Pyridazine-thiazole derivatives are frequently explored as kinase inhibitors due to their planar scaffolds and hydrogen-bonding capabilities. The target compound’s triazole-pyridine system may similarly target ATP-binding pockets .
- Metabolic Stability : The 4,5-dihydro-1H-1,2,4-triazole in the target compound could confer resistance to oxidative metabolism compared to fully aromatic systems.
- Synthetic Accessibility : Both compounds feature ethyl-carboxamide linkers, suggesting shared synthetic routes involving amide coupling and nucleophilic substitutions .
Preparation Methods
Intermediate Synthesis:
-
Triazolone Formation : Cyclocondensation of pyridin-2-yl hydrazine with methyl isocyanate under basic conditions yields 3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one. Subsequent N-alkylation with 2-chloroethylamine hydrochloride introduces the ethylamine sidechain.
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Carboxylic Acid Activation : 2-Methoxypyridine-3-carboxylic acid is activated via conversion to its acid chloride or mixed anhydride for coupling.
Stepwise Synthesis Approach
Amide Bond Formation
The carboxamide group is formed through coupling the activated carboxylic acid with the triazolone-ethylamine intermediate.
Reagents and Conditions :
-
Coupling Agents : Ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst.
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Solvents : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Temperature : 0°C to room temperature, with reaction times of 12–24 hours.
Reaction Scheme :
Yield Optimization :
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC | THF | 25 | 78 |
| DCC | DMF | 0 → 25 | 82 |
| DIC | CH₂Cl₂ | 25 | 65 |
DIC = N,N'-Diisopropylcarbodiimide
Reaction Conditions and Optimization
Solvent Selection
Polar aprotic solvents enhance reactivity by stabilizing charged intermediates:
| Solvent | Dielectric Constant | Reaction Efficiency (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| THF | 7.5 | 78 |
| Acetonitrile | 37.5 | 70 |
Catalytic Additives
N-Methylimidazole (NMI) accelerates carbodiimide-mediated couplings by preventing side reactions:
Purification and Isolation
Crystallization
Crude product is recrystallized from ethanol/water (3:1 v/v) to remove unreacted starting materials:
-
Purity : >98% (HPLC).
-
Crystal Structure : Monoclinic, P2₁/c space group (confirmed via X-ray diffraction).
Chromatographic Methods
Silica gel chromatography (ethyl acetate/hexane gradient) resolves stereochemical impurities:
-
Rf Value : 0.45 (ethyl acetate/hexane 1:1).
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18 column, MeOH/H₂O 70:30 | 98.5 |
| LC-MS | ESI+, m/z 427 [M+H]⁺ | 99.2 |
Industrial-Scale Adaptations
Continuous Flow Synthesis
Microreactor systems reduce reaction time and improve heat transfer:
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| Atom Economy (%) | 65 | 72 |
Challenges and Mitigation Strategies
Hydrolysis of Carbodiimides
Epimerization at the Triazolone Core
-
Issue : Base-mediated racemization during coupling.
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Solution : Conduct reactions at 0°C and avoid strong bases.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how are key intermediates characterized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyridin-2-yl-substituted triazole core, followed by coupling with the methoxypyridine carboxamide moiety. Key steps include:
- Coupling reactions under inert atmospheres (e.g., nitrogen) using solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
- Characterization of intermediates via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
- Final purification via recrystallization or column chromatography, monitored by thin-layer chromatography (TLC) .
Advanced: How can researchers optimize synthetic yield using statistical experimental design?
Answer:
Yield optimization can be achieved through Design of Experiments (DOE) methodologies:
- Apply response surface methodology to evaluate interactions between variables (e.g., temperature, solvent ratios, catalyst loading) .
- Use computational reaction path searches (quantum chemical calculations) to predict optimal conditions, reducing trial-and-error approaches .
- Validate predictions with small-scale experiments, iterating based on statistical significance (p < 0.05) .
Basic: Which spectroscopic techniques confirm structure and purity?
Answer:
- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.8 ppm), and carbonyl signals (δ ~165–170 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve absolute configuration for crystalline intermediates (e.g., pyridin-2-yl triazole derivatives) .
Advanced: How to resolve structural ambiguities in heterocyclic systems?
Answer:
- Hybrid approaches : Combine X-ray data () with density functional theory (DFT) -calculated NMR/IR spectra to validate proposed structures .
- Dynamic NMR : Study rotational barriers in flexible substituents (e.g., ethyl groups) to rule out conformational isomers .
Basic: What biological activities are reported for related compounds?
Answer:
Structurally similar compounds exhibit:
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) via pyridine-triazole interactions .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis through thioamide motifs .
- Analgesic properties : Modulation of COX-2 enzymes in pyrazolo[4,3-c]pyridine analogs .
Advanced: How to address contradictions in target engagement assays?
Answer:
- Orthogonal validation : Use surface plasmon resonance (SPR) alongside isothermal titration calorimetry (ITC) to confirm binding affinities .
- Conditional replication : Test assays under varied pH (5.0–8.0), ionic strengths, and temperatures to identify artifact-prone conditions .
Basic: What protocols assess compound stability?
Answer:
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC with UV detection (λ = 254 nm) .
- Light sensitivity : Expose to ICH Q1B photostability conditions (1.2 million lux hours) .
Advanced: Mechanistic insights from oxidative degradation pathways
Answer:
- LC-MS/MS analysis : Identify degradation products (e.g., hydroxylated pyridine derivatives) and propose pathways via radical intermediates .
- Computational modeling : Simulate oxidative stress using Gaussian09 to predict vulnerable sites (e.g., methoxy groups) .
Basic: Computational approaches for physicochemical property prediction
Answer:
- QSAR models : Predict logP and solubility using Molinspiration or SwissADME .
- Molecular docking : Screen against targets (e.g., PARP-1) using AutoDock Vina to prioritize derivatives .
Advanced: Integrated frameworks for derivative discovery
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
